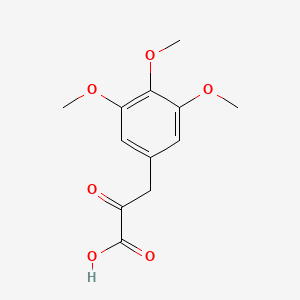

2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid

CAS No.: 61404-52-2

Cat. No.: VC18356422

Molecular Formula: C12H14O6

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61404-52-2 |

|---|---|

| Molecular Formula | C12H14O6 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15) |

| Standard InChI Key | NYRJTUWNBNNATI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid (IUPAC name: 3-(3,4,5-trimethoxyphenyl)-2-oxopropanoic acid) possesses the molecular formula C₁₂H₁₄O₆ and a molecular weight of 278.24 g/mol. Its structure integrates three distinct functional regions:

-

A propanoic acid group (–CH₂–COOH) at position 3.

-

A 2-oxo group (=O) at position 2.

-

A 3,4,5-trimethoxyphenyl ring attached to position 3.

The methoxy (–OCH₃) substituents at the 3, 4, and 5 positions of the phenyl ring create steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 278.24 g/mol |

| Hydrogen Bond Donors | 2 (COOH and oxo groups) |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, inferences from analogous structures suggest:

-

¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy protons), δ 6.5–7.0 ppm (aryl protons), and δ 12.1 ppm (carboxylic acid proton) .

-

¹³C NMR: Peaks near δ 170 ppm (carboxylic acid carbon), δ 205 ppm (ketone carbon), and δ 55–60 ppm (methoxy carbons) .

-

IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O–H stretching) .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid, followed by decarboxylation:

-

Condensation:

-

Decarboxylation:

Advanced Catalytic Approaches

Recent innovations in palladium-catalyzed α-arylation offer alternative pathways:

-

Reagents: 2-Oxopropanoic acid, 3,4,5-trimethoxybromobenzene, Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃ base .

-

Yield: 70–85% under optimized conditions (toluene/ethanol, 90°C, 4 hours) .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Knoevenagel | 65–75 | 90–95 | 8–10 hours |

| Palladium Catalysis | 70–85 | 95–98 | 4–6 hours |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water (<1 mg/mL at 25°C) .

-

Stability: Degrades above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

-

Oxidation: The α-keto group undergoes oxidation to form dicarboxylic acids with KMnO₄ .

-

Reduction: Selective reduction of the ketone to a secondary alcohol using NaBH₄/CeCl₃ .

-

Esterification: Reacts with alcohols under acidic conditions to yield esters (e.g., methyl ester derivative) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents targeting tubulin polymerization .

Specialty Chemical Production

Serves as a precursor for liquid crystal materials due to its rigid aromatic core and flexible side chain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume